1-Methyl-1h-1,2,4-triazol-5-amine
Overview
Description
1-Methyl-1h-1,2,4-triazol-5-amine is a heterocyclic compound with the molecular formula C3H6N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions and applications. It appears as a colorless crystalline solid and is soluble in organic solvents like ethanol, chloroform, and dimethylformamide .
Mechanism of Action
Target of Action
1-Methyl-1h-1,2,4-triazol-5-amine is a type of triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in various biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
It is known that the compound has high gi absorption . The lipophilicity of the compound, as indicated by its Log Po/w (iLOGP) value of 0.63 , suggests that it may have good permeability and could potentially be well-absorbed in the body.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound could have various effects at the molecular and cellular levels.
Action Environment
It is known that the compound is very soluble in water , which could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
1-Methyl-1h-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing biochemical processes. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In general, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vivo studies have also demonstrated that the long-term effects of this compound can vary depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are likely due to the compound’s interactions with critical biomolecules and disruption of essential cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and overall efficacy in biochemical and cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function. For example, nuclear localization of this compound can influence gene expression by interacting with transcription factors, while mitochondrial localization can affect cellular metabolism and energy production .
Preparation Methods
1-Methyl-1h-1,2,4-triazol-5-amine can be synthesized through several methods. One common synthetic route involves the reaction of methyl cyanide with ammonia to form formamide, which then reacts with sodium cyanate under basic conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1h-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1h-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Methyl-1h-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl group.
3-Amino-1,2,4-triazole: Another derivative with an amino group at a different position on the triazole ring.
1-Methyl-1h-1,2,4-triazol-3-amine: A positional isomer with the amino group at the 3-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-3(4)5-2-6-7/h2H,1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTDXUGMCUNQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340691 | |
Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-39-8 | |
Record name | 1-methyl-1h-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key difference in the synthetic pathways leading to 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine and 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine?
A: The research demonstrates that the regioselectivity of the reaction between methylhydrazine and different dimethyl N-cyanoimidocarbonate derivatives dictates which isomer is formed [, ]. Specifically:
- 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) is synthesized with high yield by reacting dimethyl N-cyanoimidocarbonate (1b) with methylhydrazine [].
- Conversely, 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine (5) is obtained through the reaction of dimethyl N-cyanothioimidocarbonate (1c) with methylhydrazine [].
Q2: How was the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine definitively confirmed?
A: While spectroscopic methods can provide valuable structural information, X-ray crystallography offers unambiguous confirmation. In this research, the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) was unequivocally confirmed through X-ray crystallographic analysis of its adduct with benzenesulfonyl isocyanate (compound 7) []. This technique allowed researchers to visualize the three-dimensional arrangement of atoms within the molecule, providing definitive proof of its structure.
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